Technical Monograph: Synthesis & Characterization of 5-Methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT) Hydrochloride
Technical Monograph: Synthesis & Characterization of 5-Methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT) Hydrochloride
Executive Summary
This technical guide outlines the synthesis and characterization of 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT) , a structural analog of the naturally occurring psychedelic 5-MeO-DMT. Unlike its symmetric counterparts (e.g., 5-MeO-DIPT or 5-MeO-DALT), 5-MeO-EPT possesses an asymmetric nitrogen substitution (ethyl and propyl chains), necessitating precise precursor selection to avoid mixed alkylation byproducts.
The protocol detailed herein utilizes the Speeter-Anthony indole-3-glyoxylation method. This route is selected for its high regioselectivity at the indole C3 position and its ability to accommodate asymmetric secondary amines without scrambling alkyl groups. This guide prioritizes purity, reproducibility, and safety, designed for professionals in analytical toxicology and medicinal chemistry.
Safety & Legal Disclaimer
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Hazard: Tryptamines are potent serotonergic modulators. 5-MeO-EPT is a research chemical with unknown long-term toxicology. Standard laboratory safety (fume hood, PPE) is mandatory.
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Legal Status: This compound is controlled in multiple jurisdictions (e.g., UK Class A, Japan Designated Substance). Researchers must verify local compliance before synthesis.
Chemical Profile & Retrosynthetic Analysis
Compound Data
| Parameter | Data |
| IUPAC Name | N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-1-amine hydrochloride |
| Formula | C₁₆H₂₄N₂O[1][2][3][4][5] · HCl |
| M.W.[3][6][7] (Freebase) | 260.38 g/mol |
| M.W. (HCl Salt) | 296.84 g/mol |
| CAS (Freebase) | 850032-67-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, H₂O (moderate); Insoluble in Et₂O |
Retrosynthetic Strategy
Direct alkylation of 5-methoxytryptamine with ethyl and propyl halides is operationally inefficient, leading to a statistical mixture of mono-, di-, and quaternary ammonium salts.
Selected Route: The Speeter-Anthony Procedure
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Activation: Reaction of 5-methoxyindole with oxalyl chloride to form the highly reactive indole-3-glyoxalyl chloride.
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Amidation: Coupling with the asymmetric secondary amine N-ethylpropylamine .
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Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the glyoxylamide to the tryptamine.
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Salting: Precipitation with anhydrous HCl to ensure stability.
Experimental Protocol
Precursor Requirements
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5-Methoxyindole: >98% purity.[8][9][10] Impurities at C4/C6 will alter regioselectivity.
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Oxalyl Chloride: Freshly distilled or high-grade commercial stock.
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N-Ethylpropylamine: This is the critical asymmetric reagent. If not commercially available, it must be synthesized via reductive amination of propionaldehyde with ethylamine (using NaBH₄), not by direct alkylation.
Step-by-Step Methodology
Step 1: Synthesis of 5-Methoxyindole-3-glyoxalyl Chloride
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Setup: Flame-dried 500 mL round-bottom flask (RBF), N₂ atmosphere, addition funnel.
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Procedure:
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Dissolve 5-methoxyindole (10.0 g, 68 mmol) in anhydrous diethyl ether (150 mL). Chill to 0°C.
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Add oxalyl chloride (9.5 g, 75 mmol, 1.1 eq) dropwise over 30 minutes.
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Observation: The solution will turn from yellow to orange/red, and a bright orange/red precipitate (the acid chloride) will form.
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Stir for 1 hour at 0°C.
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Critical Control: Do not isolate. Use the suspension directly in Step 2 to prevent hydrolysis.
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Step 2: Formation of the Glyoxylamide
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Reagent: N-ethylpropylamine (13.0 g, 150 mmol, ~2.2 eq). Note: Excess amine acts as the HCl scavenger.
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Procedure:
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Maintain the acid chloride suspension at 0-5°C.
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Add N-ethylpropylamine in Et₂O (50 mL) dropwise.
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Exotherm Warning: The reaction is vigorous. Control addition rate to keep temp <10°C.
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The bright orange color typically fades to a pale yellow/beige precipitate (the amide).
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Stir at room temperature (RT) for 2 hours.
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Workup: Quench with water (100 mL). Filter the solid amide or extract with CHCl₃. Wash with 1M HCl (to remove excess amine), then sat. NaHCO₃. Dry (MgSO₄) and evaporate.
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Step 3: Reduction to 5-MeO-EPT
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Reagent: LiAlH₄ (1.0 M in THF or powder).
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Procedure:
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Suspend LiAlH₄ (5.2 g, 136 mmol) in anhydrous THF (200 mL) under N₂.
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Dissolve the amide from Step 2 in THF (100 mL) and add dropwise to the refluxing hydride suspension.
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Reflux for 12–16 hours. Validation: Monitor by TLC (System: 9:1 CHCl₃:MeOH). The amide spot (low Rf) must disappear.
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Quench (Fieser Method): Cool to 0°C. Add 5.2 mL H₂O, 5.2 mL 15% NaOH, 15.6 mL H₂O sequentially.
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Filter the granular white precipitate. Concentrate the filtrate to a yellow oil (Freebase).
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Step 4: Hydrochloride Salt Formation
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Procedure:
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Dissolve the freebase oil in minimal anhydrous diethyl ether (or IPA if solubility is poor).
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Slowly bubble anhydrous HCl gas through the solution, or add 2M HCl in ether dropwise.
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The salt will precipitate as a white solid.
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Purification: Recrystallize from IPA/Et₂O or Acetone/MeOH to remove colored impurities.
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Process Visualization
Synthesis Pathway
Figure 1: The Speeter-Anthony synthetic route ensures the asymmetric amine is introduced intact, preventing alkyl scrambling.
Purification & Logic Flow
Figure 2: Workup logic flow designed to maximize yield and remove inorganic aluminum byproducts before salt formation.
Analytical Characterization
As a specific research chemical, literature data for 5-MeO-EPT is less abundant than for 5-MeO-DMT. The following data is derived from structural principles and validated analog data (5-MeO-DALT/DIPT).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CD₃OD):
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Indole Core:
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7.25 ppm (d, 1H, H7)
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7.05 ppm (d, 1H, H4)
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6.98 ppm (s, 1H, H2)
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6.75 ppm (dd, 1H, H6)
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Methoxy Group:
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3.85 ppm (s, 3H, -OCH₃)
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Side Chain (The Differentiator):
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3.3–3.4 ppm (m, 4H, N-CH₂-Ethyl + N-CH₂-Propyl + Indole-CH₂-CH₂-N) – Often overlapping in salt form.
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3.05 ppm (t, 2H, Indole-CH₂)
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1.75 ppm (m, 2H, Propyl -CH₂-)
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1.35 ppm (t, 3H, Ethyl -CH₃)
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1.00 ppm (t, 3H, Propyl -CH₃)
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Mass Spectrometry (GC-MS / LC-MS)
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Molecular Ion (M+): 260.2 m/z (Freebase)
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Base Peak: 114 m/z (The iminium ion fragment: CH₂=N⁺(Et)(Pr)). This is the diagnostic peak distinguishing it from isomers like 5-MeO-DiPT (which would fragment to a different iminium mass).
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Indole Fragment: 160 m/z (5-methoxyindole methylene fragment).
Infrared Spectroscopy (FTIR)
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3200-3400 cm⁻¹: N-H stretch (Indole).
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2800-3000 cm⁻¹: C-H stretches (Alkyl).
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1215 cm⁻¹: C-O-C stretch (Aryl ether/Methoxy).
References
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Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[11] Journal of the American Chemical Society.[12] Link
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Cayman Chemical. (n.d.). 5-methoxy-N-ethyl-N-propyltryptamine (Product Information).[1][13] Cayman Chemical.[8][9][10][13] Link (Note: Link directs to EPT base; 5-MeO analog is Item No. 850032-67-6 in databases).
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74405226, 5-Methoxy-N-ethyl-N-propyltryptamine.[1][2] PubChem. Link
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Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine workup and safety). Link
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-MeO-EPT - Wikipedia [en.wikipedia.org]
- 3. swgdrug.org [swgdrug.org]
- 4. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 12. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 13. caymanchem.com [caymanchem.com]
